molecular formula C9H4F3NO3 B1422736 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 781-94-2

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B1422736
CAS RN: 781-94-2
M. Wt: 231.13 g/mol
InChI Key: HAMDXJUAHDROHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves various methods to introduce this functionality . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound . The trifluoromethyl group is often described as having a significant electronegativity .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions . For example, radical A undergoes intramolecular cyclization to give the cyclohexadienyl radical intermediate B .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds often have unique physical and chemical properties . For example, they often have enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Scientific Research Applications

1. Synthesis and Chemical Properties

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione belongs to the class of 1,2-oxazines and 1,2-benzoxazines, synthesized by dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are derived from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones, showcasing their importance as electrophiles in organic synthesis. The preparation methods and reduction reactions of these derivatives are explored to understand their structural implications in synthesis and potential chemical reactions (Sainsbury, 1991).

2. Biological and Pharmacological Applications

The structural analogues of benzoxazine, like this compound, show a myriad of biological activities. They are known for their potential as antibacterial, antifungal, anti-inflammatory, analgesic, and other medicinal properties, which can be modulated through structural changes. Although only a few have been used in practice, their broad spectrum of biological activities makes them a focal point for pharmaceutical research (Waisser & Kubicová, 1993).

3. Antimicrobial and Antioxidant Applications

The antimicrobial activities of benzoxazine derivatives are well-documented. Specific derivatives have shown significant pharmacological actions including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant effects. These derivatives are considered crucial for the design and development of new compounds with enhanced efficacy and safety (Siddiquia, Alama, & Ahsana, 2010).

4. Agrochemical and Environmental Applications

Benzoxazinoids, closely related to benzoxazines, are specialized metabolites in plants and have roles in allelopathy and defense against biological threats. They are being studied for their potential as antimicrobial agents, with specific structural backbones showing promise in designing new antimicrobial compounds. Their ability to target pathogenic fungi and bacteria highlights their environmental and agrochemical relevance (de Bruijn, Gruppen, & Vincken, 2018).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary greatly depending on the specific compound and its intended use .

Safety and Hazards

Trifluoromethyl-containing compounds can pose various safety hazards . For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl-containing compounds have a wide range of applications in the areas of biomedical, coating, catalysis, and Pickering emulsions . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMDXJUAHDROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707254
Record name 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

781-94-2
Record name 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-(trifluoromethyl)benzoic acid (2 g, 9.75 mmol) in acetonitrile (10.0 ml) was added pyridine (2.31 g, 2.37 ml, 29.2 mmol) and a solution of triphosgene (1.74 g, 5.85 mmol) in acetonitrile (10.0 ml) at 50° C. The reaction mixture was stirred for 2 h at 50° C. Then additional triphosgene (579 mg, 1.95 mmol) was added and heating to 50° C. was continued overnight. The solvent was removed and water was added. The mixture was extracted with EtOAc and the combined extracts were washed with water and brine, dried with Na2SO4 and evaporated. The remaining residue was triturated in dichloromethane for 3 h. The solid was filtrated off and washed two times with dichloromethane to afford the crude title compound (1.53 g, 45%) as off-white solid. MS (ESI): 230.3 (M−H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Three
Quantity
579 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.